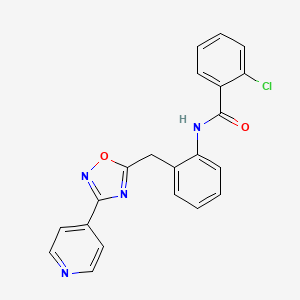

2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which these reactions occur .Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including the types of bonds it contains (e.g., single, double, triple, ionic, covalent), its geometry (e.g., linear, trigonal planar, tetrahedral), and any interesting features of its structure .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they proceed .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties .科学的研究の応用

Metabolic Pathways and Disposition

Research on a related compound, GDC-0449 (a Hedgehog signaling pathway inhibitor), highlighted its extensive metabolism in both rats and dogs. The study found that the compound underwent oxidation followed by phase II glucuronidation or sulfation, with significant excretion via feces. This indicates the compound's potential for specific metabolic pathways and disposition characteristics in vivo, which may inform drug development and therapeutic applications (Qin Yue et al., 2011).

Anticancer Activity

A series of substituted benzamides, similar in structure, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings demonstrated that most of these compounds exhibited moderate to excellent anticancer activity, indicating the potential therapeutic applications of such compounds in cancer treatment (B. Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Cancer Agents

Another study synthesized novel substituted benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. This research suggests the utility of these compounds in developing treatments for inflammation and cancer, highlighting the versatility of benzamide derivatives in pharmaceutical applications (Madhavi Gangapuram & K. Redda, 2009).

Antimycobacterial Activity

Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including a compound structurally related to the one , revealed significant antitubercular activities. This suggests the potential of such compounds in developing treatments for tuberculosis, with specific derivatives showing promising lead molecule characteristics (N. Nayak et al., 2016).

Novel RET Kinase Inhibitors

A study on novel benzamide derivatives containing substituted five-membered heteroaryl rings showed moderate to high potency as RET kinase inhibitors for cancer therapy. This indicates the potential of similar compounds in targeting specific kinases for cancer treatment, providing a basis for further investigation into therapeutic applications (Mei Han et al., 2016).

作用機序

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O2/c22-17-7-3-2-6-16(17)21(27)24-18-8-4-1-5-15(18)13-19-25-20(26-28-19)14-9-11-23-12-10-14/h1-12H,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLZYLOIOQFJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)

![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)

![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)